molecular formula C17H13ClN2O4 B2656423 (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327194-95-5

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide

Cat. No. B2656423
CAS RN: 1327194-95-5
M. Wt: 344.75
InChI Key: FKEUPEJHGSOHFM-JZJYNLBNSA-N
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Description

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide, also known as CMC-544, is a small molecule drug that has shown potential in the treatment of various types of cancer. In

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide involves the binding of the drug to CD22 on the surface of cancer cells. This binding leads to internalization of the drug into the cancer cells, where it causes cell death through a variety of mechanisms, including inhibition of protein synthesis and induction of apoptosis. The drug has been shown to be highly selective for CD22, with minimal off-target effects on normal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its mechanism of action. The drug has been shown to induce cell death in cancer cells, leading to tumor regression in preclinical studies. The drug also has immunomodulatory effects, which may enhance the body's natural immune response to cancer cells. In addition, the drug has been shown to have minimal toxicity in normal cells, which is a promising feature for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide for lab experiments is its high selectivity for CD22, which allows for specific targeting of cancer cells. The drug has also shown promising results in preclinical studies, which suggests that it may be effective in treating various types of cancer. However, one limitation of the drug is its complex synthesis process, which may make it difficult to produce in large quantities for clinical use.

Future Directions

For scientific research on (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide include further preclinical studies to explore its efficacy in different types of cancer, as well as studies to optimize the synthesis process for large-scale production. In addition, studies to investigate the drug's immunomodulatory effects and potential for combination therapy with other cancer treatments may also be promising avenues for future research.

Synthesis Methods

The synthesis of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide involves a multi-step process that includes the reaction of 5-chloro-2-methoxyaniline with 2-hydroxy-3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with 7-hydroxy-2H-chromene-3-carboxylic acid to form the final product, this compound. The synthesis process is complex and requires careful optimization of reaction conditions to achieve high yields of the final product.

Scientific Research Applications

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including non-Hodgkin lymphoma, acute lymphoblastic leukemia, and multiple myeloma. The drug works by targeting CD22, a protein that is overexpressed on the surface of cancer cells. This compound binds to CD22 and is internalized by the cancer cells, leading to cell death. The drug has also shown potential in combination with other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)imino-7-hydroxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-23-14-5-3-10(18)7-13(14)20-17-12(16(19)22)6-9-2-4-11(21)8-15(9)24-17/h2-8,21H,1H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEUPEJHGSOHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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